Uvedalin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uvedalin is a natural sesquiterpenoid found in the herbs of Smallanthus sonchifolius . It is a conjugated γ-lactone and oxygenated germacranolide . Uvedalin shows cytotoxicity against HeLa, HL-60, and Murine B16-F10 melanoma cell lines .

Molecular Structure Analysis

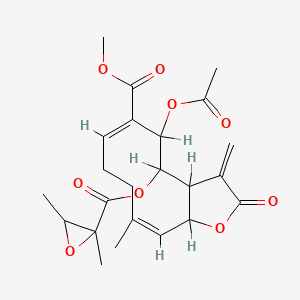

The molecular formula of Uvedalin is C23H28O9 . The molecular weight is 448.47 . The chemical name is methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate .Physical And Chemical Properties Analysis

Uvedalin is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .科学的研究の応用

1. Quality Control for Yacon Leaf Extracts Uvedalin, along with Enhydrin, is used as a marker in the High-Performance Liquid Chromatography (HPLC) method to analyze the quality of Yacon leaf extracts . This method is found to be linear, precise, accurate, and suitable for quality control analyses of Yacon leaf extract .

Diabetes Treatment

Yacon leaf extracts, which contain Uvedalin, are widely used in herbal medicine preparation for diabetes . Scientifically, Yacon leaf extract was reported to reduce blood sugar levels in rats induced with streptozotocin (STZ) and increase insulin levels in the blood .

Anti-inflammatory Activity

It is suggested that the anti-inflammatory activity of Yacon leaves is associated with sesquiterpene lactones (STLs), including Uvedalin . These compounds are found in higher concentrations in the leaves of Yacon .

Prebiotic for Intestinal Health

Yacon, which contains Uvedalin, is being considered as a potential source of prebiotic . Prebiotics and fiber have been shown to modulate the gut microbiota, and Yacon mainly contains fructooligosaccharides (FOS) and inulin . Therefore, it has bifidogenic benefits for gut health, because FOS are not easily broken down by digestive enzymes .

Antimicrobial Effects

Bioactive chemical compounds and extracts isolated from Yacon, including Uvedalin, have been studied for their antimicrobial effects . However, more detailed studies are needed to confirm these effects.

Antioxidant Effects

Similar to the antimicrobial effects, the antioxidant effects of Yacon extracts, including those containing Uvedalin, have been studied . These antioxidant properties could have various health benefits, but more research is needed in this area.

作用機序

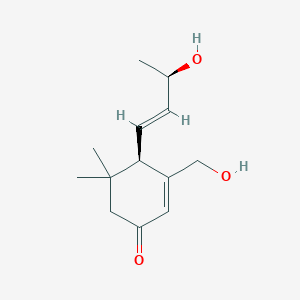

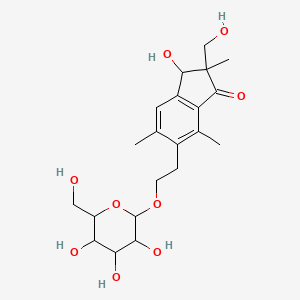

- The major bioactive compounds in Yacon leaves are enhydrin (1) and uvedalin (2) . Uvedalin is of particular interest due to its potential therapeutic properties.

- Uvedalin interacts with its targets through specific binding sites. Its mode of action involves inhibiting the NF-kB enzyme , which plays a crucial role in regulating the immune system and inflammation .

Target of Action

Mode of Action

特性

IUPAC Name |

methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3/b11-10-,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEVJXRUYDZFTD-XDOJEHJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C=C(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(O1)(C)C(=O)OC2C3C(/C=C(\CC/C=C(\C2OC(=O)C)/C(=O)OC)/C)OC(=O)C3=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 92043370 | |

Q & A

Q1: What is Uvedalin and where is it found?

A1: Uvedalin is a sesquiterpene lactone belonging to the melampolide class. It is primarily found in the glandular trichomes on the leaves of Smallanthus sonchifolius, also known as yacón, a plant native to the Andes region. [, , , , ]

Q2: How does Uvedalin exert its biological activity?

A2: While its exact mechanism of action is still being investigated, research suggests that Uvedalin exhibits its biological activity, at least in part, by inhibiting the transcription factor NF-κB. [] NF-κB plays a crucial role in inflammatory responses, and its inhibition could contribute to the observed anti-inflammatory effects of Uvedalin.

Q3: What is the chemical structure of Uvedalin?

A3: Uvedalin possesses a complex structure characteristic of melampolides, featuring a ten-membered ring with an α-methylene-γ-lactone moiety. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. [, ] Further structural insights can be gleaned from spectroscopic data like 1H-NMR and 13C-NMR, which provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. [, ]

Q4: Has Uvedalin been found in other Smallanthus species?

A4: Yes. Besides Smallanthus sonchifolius, Uvedalin has been identified in Smallanthus siegesbeckius, a wild relative of yacón. [] This finding suggests a potential for exploring other species within the Smallanthus genus for Uvedalin and related compounds.

Q5: What is the significance of glandular trichomes in Uvedalin research?

A5: Glandular trichomes are specialized structures on the leaf surface of Smallanthus sonchifolius that serve as reservoirs for Uvedalin and other bioactive compounds. [, ] Studies using techniques like MALDI-MS imaging have confirmed the accumulation of sesquiterpene lactones, including Uvedalin, within these trichomes. [] This finding highlights the importance of trichomes in chemical defense mechanisms of the plant and their potential as a source for Uvedalin extraction.

Q6: How does Uvedalin compare to other similar compounds in terms of activity?

A6: Studies comparing Uvedalin with Enhydrin, another melampolide found in Smallanthus sonchifolius, revealed subtle differences in their anti-inflammatory potency. [] While both compounds inhibit NF-κB DNA binding, their effective concentrations varied slightly depending on the cell type used in the assay. [] This suggests subtle differences in their interactions with molecular targets and highlights the importance of structure-activity relationship studies.

Q7: How does the chemical structure of Uvedalin affect its activity?

A7: Research suggests that specific structural features of Uvedalin, particularly the presence of an α-methylene-γ-lactone moiety and epoxide groups, contribute significantly to its bioactivity. [] Modifications to these functional groups could potentially alter its binding affinity to target molecules and affect its potency and selectivity. []

Q8: Are there any studies investigating the potential of Uvedalin as an anticancer agent?

A8: Yes, a study explored the cytotoxicity of Uvedalin and related compounds against three tumor cell lines: HeLa, HL-60, and B16-F10 melanoma. [] Interestingly, Uvedalin exhibited potent cytotoxicity in these cell lines, with IC50 values ranging from 0.2 to 1.9 μM. [] This preliminary finding suggests a potential for further investigations into the anticancer properties of Uvedalin.

Q9: What is the role of Uvedalin in the chemical defense of Smallanthus sonchifolius?

A9: Uvedalin, along with other sesquiterpene lactones found in the glandular trichomes of yacón leaves, acts as a deterrent against phytophagous insects. [] Studies have demonstrated the strong insect antifeedant activity of Uvedalin, which is comparable to that of Azadirachtin A, a well-known biopesticide. [] This suggests that Uvedalin plays a crucial role in the plant's defense mechanism by deterring herbivores.

Q10: What analytical techniques are used to study Uvedalin?

A10: A variety of analytical techniques are employed in Uvedalin research. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used for the separation, quantification, and quality control of Uvedalin in plant extracts. [] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, provides detailed structural information. [] Mass spectrometry techniques, such as GC-MS and MALDI-MS imaging, are utilized for identification, characterization, and localization of Uvedalin within plant tissues. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。